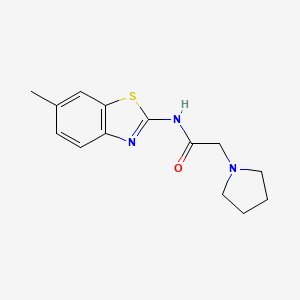![molecular formula C22H21ClN2O2 B3602616 2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE](/img/structure/B3602616.png)
2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE
Overview
Description
2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group, a pyridinylmethyl group, and a phenylpropanamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE typically involves the following steps:
Formation of 2-(2-CHLOROPHENOXY)-2-METHYLPROPANOIC ACID: This can be achieved by reacting 2-chlorophenol with 2-methylpropanoic acid under acidic conditions.
Amidation Reaction: The resulting 2-(2-CHLOROPHENOXY)-2-METHYLPROPANOIC ACID is then reacted with 4-[(PYRIDIN-4-YL)METHYL]ANILINE in the presence of a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like LITHIUM ALUMINIUM HYDRIDE or SODIUM BOROHYDRIDE.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as AMINES or ALCOHOLS.
Common Reagents and Conditions
Oxidation: POTASSIUM PERMANGANATE in acidic or basic medium.
Reduction: LITHIUM ALUMINIUM HYDRIDE in dry ether.
Substitution: AMINES or ALCOHOLS in the presence of a base such as SODIUM HYDROXIDE.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-BROMOPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE
- 2-(2-FLUOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE
- 2-(2-METHOXYPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE
Uniqueness
2-(2-CHLOROPHENOXY)-2-METHYL-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}PROPANAMIDE is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents (e.g., bromine, fluorine, or methoxy groups).
Properties
IUPAC Name |
2-(2-chlorophenoxy)-2-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-22(2,27-20-6-4-3-5-19(20)23)21(26)25-18-9-7-16(8-10-18)15-17-11-13-24-14-12-17/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDWWXGBDGJYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B3602536.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B3602543.png)
![ethyl 6-[2-(diethylamino)ethoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3602573.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B3602578.png)
![3-[2-(5-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B3602581.png)
![N-(4-chloro-2-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3602588.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-CHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)QUINOXALIN-2-AMINE](/img/structure/B3602624.png)
![4-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3602625.png)
![methyl 1-[2-(cyclopropylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B3602631.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3602639.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide](/img/structure/B3602654.png)

